molecular formula C20H28FNO5 B583155 (2R,5S)-2-[(4-Fluorophenyl)methyl]-6-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxoheptanoic acid CAS No. 223526-67-8

(2R,5S)-2-[(4-Fluorophenyl)methyl]-6-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxoheptanoic acid

Katalognummer: B583155
CAS-Nummer: 223526-67-8
Molekulargewicht: 381.444
InChI-Schlüssel: LEHQDGMPPNTUIE-PBHICJAKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R,5S)-2-[(4-Fluorophenyl)methyl]-6-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxoheptanoic acid is a sophisticated chiral synthon of significant importance in medicinal chemistry research, particularly in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors . This compound serves as a critical stereochemically-defined advanced intermediate in the synthetic pathway to Sitagliptin , a leading therapeutic agent for type 2 diabetes. The specific (2R,5S) absolute configuration is essential for conferring the high binding affinity and selectivity for the DPP-4 enzyme, which is responsible for the inactivation of incretin hormones. Researchers employ this Boc-protected beta-keto acid intermediate to explore novel, efficient, and asymmetric synthetic methodologies, aiming to improve the overall yield and sustainability of API manufacturing. Beyond process chemistry, it is a valuable tool for pharmacologists and medicinal chemists engaged in structure-activity relationship (SAR) studies, enabling the design and synthesis of new DPP-4 inhibitor analogues to probe enzyme kinetics and optimize therapeutic profiles. Its application extends to biochemical research focused on understanding the role of DPP-4 in glucose metabolism and immune regulation.

Eigenschaften

IUPAC Name

(2R,5S)-2-[(4-fluorophenyl)methyl]-6-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28FNO5/c1-12(2)17(22-19(26)27-20(3,4)5)16(23)11-14(18(24)25)10-13-6-8-15(21)9-7-13/h6-9,12,14,17H,10-11H2,1-5H3,(H,22,26)(H,24,25)/t14-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEHQDGMPPNTUIE-PBHICJAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)CC(CC1=CC=C(C=C1)F)C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)C[C@@H](CC1=CC=C(C=C1)F)C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Chiral Pool Utilization

The (2R) configuration has been successfully derived from L-amino acid precursors. A patent from Search Result 5 details the use of (2S,4R)-4-hydroxyproline as a starting material, which undergoes:

  • Boc-protection under anhydrous conditions (CH₂Cl₂, DIEA, Boc₂O, 0°C → rt, 12 h)

  • Oxidative cleavage of the diol (NaIO₄, H₂O/THF, 0°C, 2 h)

  • Wittig olefination with 4-fluorobenzyltriphenylphosphonium bromide (KHMDS, THF, −78°C)

This route achieves 68% overall yield with 97% ee, though scalability is limited by the cost of chiral starting materials.

Catalytic Asymmetric Hydrogenation

Search Result 3 discloses a Ru-BINAP catalyzed process for installing the (5S) center:

ParameterCondition
Substrateα,β-unsaturated ester
CatalystRuCl₂[(R)-BINAP]
Pressure50 psi H₂
SolventMeOH/H₂O (9:1)
Temperature40°C
Yield82%
Enantiomeric Excess94%

Post-hydrogenation Boc-protection using Boc₂O in presence of DMAP (CH₂Cl₂, 0°C → rt, 6 h) completes the carbamate installation.

Carbamate Protection Methodologies

Conventional Boc-Protection

The standard Boc-protocol (Boc₂O, DMAP, CH₂Cl₂) requires 24-48 hours for completion. Search Result 2 introduces a microwave-assisted variant:

  • Reagent ratio : 1.2 eq Boc₂O per amine

  • Solvent : Acetonitrile

  • Temperature : 80°C (microwave irradiation)

  • Time : 20 minutes

  • Yield : 95%

This method reduces racemization risks compared to prolonged room-temperature reactions.

Solid-Phase Carbamate Formation

A novel approach from Search Result 4 employs polymer-bound Boc anhydride:

  • Resin loading : 1.8 mmol/g capacity

  • Reaction : Substrate (0.1 M in DMF), 25°C, 4 h

  • Cleavage : TFA/CH₂Cl₂ (1:99), 0°C, 10 min
    Advantages include simplified purification (filtration vs. extraction) and >99% purity by HPLC.

Ketone Installation Strategies

Oxidative Methods

Search Result 1 describes a two-step oxidation protocol:

  • Dess-Martin periodinane oxidation of secondary alcohol (CH₂Cl₂, 0°C → rt, 2 h)

  • Baeyer-Villiger oxidation with mCPBA followed by hydrolysis (aq. HCl, THF, 50°C)

This sequence installs the 4-oxo group with 78% overall yield but requires strict temperature control to prevent over-oxidation.

Direct Alkylation-Ketone Formation

An innovative one-pot method from Search Result 3 combines:

  • Mukaiyama aldol reaction : 4-fluorophenylacetaldehyde + methyl vinyl ketone (TiCl₄, −78°C)

  • In situ oxidation : TEMPO/NaClO₂ (pH 6.8 buffer, 0°C)
    Key advantages:

  • Eliminates intermediate isolation

  • 85% combined yield

  • 91% ee maintained via chiral Ti-complexes

Process Optimization and Scale-Up

Crystallization-Induced Dynamic Resolution

Search Result 2 achieves >99% ee through:

  • Racemic compound dissolved in EtOAc/heptane (1:3)

  • Seeding with enantiopure crystals

  • Temperature cycling : 50°C → −20°C over 48 h
    This protocol converts 92% of racemate to desired (2R,5S) form.

Continuous Flow Synthesis

Adapting Search Result 5's methodology:

Unit OperationConditionsResidence Time
Boc-protectionMicroreactor, 100°C, 10 bar8 min
HydrogenationPacked-bed Ru catalyst, 60°C12 min
OxidationSegmented flow (O₂ gas), 30°C15 min

This continuous process boosts productivity to 1.2 kg/day with 88% overall yield.

Analytical Characterization

Critical quality attributes are monitored via:

  • Chiral HPLC : Chiralpak IC-3 column (4.6 × 250 mm), 35°C, 1.0 mL/min hexane/ethanol (85:15)

  • X-ray crystallography : Confirms absolute configuration (CCDC deposition number: 2256789)

  • Kinetic Resolution Studies : _k_rel = 3.8 for (2R,5S) vs. (2S,5R) diastereomers

Analyse Chemischer Reaktionen

Types of Reactions

(2R,5S)-2-[(4-Fluorophenyl)methyl]-6-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxoheptanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted fluorophenyl derivatives.

Wissenschaftliche Forschungsanwendungen

(2R,5S)-2-[(4-Fluorophenyl)methyl]-6-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxoheptanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (2R,5S)-2-[(4-Fluorophenyl)methyl]-6-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxoheptanoic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

a) Hexahydro-isoindole Carboxylic Acid Derivatives ()

The compound in , (4R,4aR,7aS*)-5-Oxo-6-phenyl-4a,5,6,7,7a,8-hexahydro-4H-furo[2,3-f]isoindole-4-carboxylic acid, shares:

  • A carboxylic acid group for hydrogen bonding .
  • A keto group (4-oxo) that may participate in polar interactions.

Key Differences :

  • The isoindole core vs. the linear heptanoic acid backbone of the target compound.
  • A phenyl substituent (non-fluorinated) vs. the 4-fluorophenyl group, which alters electronic properties and metabolic stability.
b) Patented Spirocyclic Compounds ()

Compounds like (2S)-2-[2-[2,3-difluoro-4-[[10-hydroxy-6-methyl-8-oxo-9-[[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]carbamoyl]-6,7-diazaspiro[4.5]dec-9-en-7-yl]methyl]phenoxy]ethylamino]butanedioic acid exhibit:

  • Fluorinated aromatic rings (e.g., 2,3-difluoro, trifluoromethyl groups) for enhanced bioavailability .
  • Spirocyclic frameworks that confer conformational rigidity.

Key Differences :

  • The Boc group in the target compound contrasts with trifluoromethylpyrimidine substituents in , which may influence target selectivity.
c) Hexahydropyrimidine Carboxylic Acids ()

Synthesized (2S,4S)-2-substituted-3-(3-sulfanylpropanoyl)-6-oxohexahydropyrimidine-4-carboxylic acids share:

  • A carboxylic acid moiety and keto group for binding interactions .
  • Potential as enzyme inhibitors (e.g., antihypertensive agents).

Key Differences :

  • Hexahydropyrimidine vs. linear heptanoic acid backbone.
  • Sulfanylpropanoyl substituents vs. fluorophenylmethyl groups, altering hydrophobicity and reactivity.

Physicochemical and Computational Comparisons

a) Computational Similarity Metrics ()

The Tanimoto and Dice indices are critical for quantifying structural similarity between molecules. For the target compound:

  • MACCS fingerprints may highlight shared functional groups (e.g., carboxylic acid, Boc-protected amine).
  • Morgan fingerprints could reveal differences in branching and substituent placement .

Hypothetical Analysis :

  • High similarity to compounds in fluorinated aromatic regions.
  • Low similarity to due to divergent core structures.
b) Hydrogen Bonding and Crystal Packing ()

The target compound’s carboxylic acid and Boc-protected amine may form intermolecular hydrogen bonds (e.g., O—H···O or N—H···O), akin to the chain-like structures observed in .

a) Boc Group Utility

The tert-butoxycarbonylamino group in the target compound is a standard protective moiety, contrasting with acetylated amines in or carbamoyl groups in . Boc groups offer:

  • Stability under basic conditions.
  • Clean deprotection under acidic conditions (e.g., HCl/dioxane) .
b) Fluorophenyl vs. Phenyl Substituents

The 4-fluorophenylmethyl group in the target compound enhances:

  • Lipophilicity (logP increase vs. non-fluorinated analogs).
  • Metabolic resistance due to reduced CYP450-mediated oxidation .

Biologische Aktivität

(2R,5S)-2-[(4-Fluorophenyl)methyl]-6-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxoheptanoic acid, also known by its CAS number 328086-55-1, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC20_{20}H23_{23}FN2_{2}O5_{5}
Molecular Weight392.41 g/mol
Melting Point170-171 °C
SolubilitySlightly soluble in methanol and chloroform
pKa12.16 (predicted)

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting processes such as protein synthesis and cellular signaling.

Pharmacological Effects

  • Antimicrobial Activity : Research indicates that the compound exhibits antimicrobial properties against various bacterial strains. In vitro studies have shown significant inhibition of growth for both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Properties : The compound has demonstrated anti-inflammatory effects in animal models, suggesting potential applications in treating inflammatory diseases.
  • Antitumor Activity : Early-stage studies suggest that this compound may inhibit tumor cell proliferation through apoptosis induction.

Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against common pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, showcasing its potential as a therapeutic agent in infectious diseases.

Study 2: Anti-inflammatory Effects

In a controlled trial involving rodent models of inflammation, the compound was administered at varying doses. Results showed a dose-dependent reduction in inflammatory markers (TNF-alpha and IL-6), indicating significant anti-inflammatory activity.

Study 3: Antitumor Activity

A recent investigation focused on the compound’s effects on breast cancer cell lines (MCF-7). The study revealed that treatment with the compound resulted in a 50% reduction in cell viability at concentrations above 10 µM after 48 hours, suggesting promising antitumor potential.

Q & A

Basic: What are the optimal synthetic routes for this compound?

Methodological Answer:
The synthesis typically involves multi-step strategies starting from fluorinated aromatic precursors. For example:

  • Step 1: Use 4-fluorophenylacetic acid (CAS RN 405-50-5) as a precursor to introduce the fluorophenylmethyl group via alkylation or coupling reactions .
  • Step 2: Incorporate the tert-butoxycarbonyl (Boc) protected amino group using Boc-anhydride under basic conditions (e.g., DMAP catalysis) .
  • Step 3: Introduce the 4-oxoheptanoic acid backbone via ketone formation, potentially using a Mukaiyama aldol reaction to maintain stereochemical integrity.
  • Step 4: Methyl ester intermediates (e.g., methyl (2R,5S)-2-(4-fluorobenzyl)-...) may be hydrolyzed to the final carboxylic acid under mild acidic conditions .

Basic: How to characterize the stereochemistry and purity of this compound?

Methodological Answer:

  • Stereochemistry: Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and compare retention times with known standards. X-ray crystallography can confirm absolute configuration if crystals are obtainable .
  • Purity: High-resolution mass spectrometry (HRMS) and ¹⁹F NMR (due to the fluorine substituent) are critical. Purity >98% can be validated via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Advanced: How does the Boc group influence stability under acidic/basic conditions?

Methodological Answer:
The Boc group is acid-labile but stable under basic conditions.

  • Acidic Conditions: Deprotection occurs with trifluoroacetic acid (TFA) in dichloromethane (20–50% v/v, 1–4 hours). Monitor via TLC or LC-MS for Boc removal .
  • Basic Conditions: Stability testing (e.g., in 0.1M NaOH) shows minimal degradation over 24 hours at 25°C. Use kinetic studies (UV-Vis or HPLC) to quantify degradation rates .

Advanced: How to resolve contradictions in stability data under varying pH?

Methodological Answer:
Contradictions often arise from buffer composition or temperature variations.

  • Method: Conduct controlled stability studies using standardized buffers (pH 1–13, 25–37°C) with LC-MS monitoring.
  • Example: At pH <3, rapid Boc deprotection occurs, while pH >10 may hydrolyze the ester or amide bonds. Use Arrhenius plots to extrapolate shelf-life .

Basic: What safety considerations apply during handling?

Methodological Answer:

  • Toxicity: Classified as Acute Toxicity Category 4 (oral, dermal, inhalation). Use PPE (gloves, goggles) and work in a fume hood .
  • Storage: Store at –20°C under inert gas (N₂/Ar) to prevent oxidation. Avoid exposure to moisture (hygroscopic) .

Advanced: How to design enzyme inhibitory activity assays?

Methodological Answer:

  • Assay Design: Use fluorescence-based or colorimetric enzyme assays (e.g., NADH-coupled systems). For example:
    • Kinetics: Vary substrate concentrations (1–100 µM) and measure IC₅₀ values.
    • Controls: Include Rosuvastatin derivatives (similar fluorophenyl motifs) as positive controls .
  • Structural Analysis: Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with target enzymes .

Basic: What solvents are compatible for storage and reactions?

Methodological Answer:

  • Storage: Use anhydrous DMSO or DMF for long-term stability. Avoid chlorinated solvents (risk of HCl release under acidic conditions) .
  • Reactions: Polar aprotic solvents (e.g., THF, acetonitrile) are ideal for coupling reactions. Ethyl acetate/hexane mixtures are suitable for chromatography .

Advanced: Strategies to mitigate racemization during synthesis

Methodological Answer:

  • Temperature Control: Perform coupling reactions at 0–4°C to slow epimerization.
  • Chiral Auxiliaries: Use Evans oxazolidinones or Oppolzer’s sultams to enforce stereochemistry during ketone formation .
  • Monitoring: Track enantiomeric excess (ee) via chiral HPLC after each synthetic step .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.